molecular formula C15H15F2NO2S B10961075 2,5-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

2,5-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Cat. No.: B10961075
M. Wt: 311.3 g/mol
InChI Key: QUSQDVQJGIPBRG-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C15H13F2NO2S. This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring, and a sulfonamide group attached to the benzene ring. The compound also contains a 2,4,6-trimethylphenyl group, which adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,4,6-trimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are usually conducted in aqueous or organic solvents at room temperature or under reflux conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF), at low temperatures.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, with the fluorine atoms replaced by other functional groups.

    Oxidation Reactions: The major products are oxidized derivatives, such as sulfonic acids.

    Reduction Reactions: The major products are reduced derivatives, such as amines.

Scientific Research Applications

2,5-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity. The binding is typically mediated by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The inhibition of the target molecule’s activity can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

2,5-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide can be compared with other similar compounds, such as:

    2,5-difluoro-N-(2,4,6-trimethylphenyl)aniline: This compound lacks the sulfonamide group, which significantly alters its chemical properties and reactivity.

    2,5-difluoro-N-(2,4,6-trimethylphenyl)benzamide: This compound has an amide group instead of a sulfonamide group, which affects its chemical behavior and biological activity.

    2,5-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonic acid: This compound has a sulfonic acid group instead of a sulfonamide group, which changes its acidity and solubility properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C15H15F2NO2S

Molecular Weight

311.3 g/mol

IUPAC Name

2,5-difluoro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H15F2NO2S/c1-9-6-10(2)15(11(3)7-9)18-21(19,20)14-8-12(16)4-5-13(14)17/h4-8,18H,1-3H3

InChI Key

QUSQDVQJGIPBRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C

Origin of Product

United States

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